7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a spiro structure that adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-1,3-benzothiazole with a suitable spiro intermediate under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro group in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and application .
Scientific Research Applications
7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The spiro structure contributes to the compound’s stability and enhances its binding affinity to target molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzothiazole: Shares the benzothiazole moiety but lacks the spiro structure.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains the spiro structure but lacks the benzothiazole moiety.
7-(6-Bromo-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar structure with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its combined benzothiazole and spiro structures, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C13H11ClN4O2S |
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Molecular Weight |
322.77 g/mol |
IUPAC Name |
7-(6-chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2S/c14-7-1-2-8-9(5-7)21-12(15-8)18-4-3-13(6-18)10(19)16-11(20)17-13/h1-2,5H,3-4,6H2,(H2,16,17,19,20) |
InChI Key |
PBPUVVNWIZZTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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